An In-depth Technical Guide to 2,4-Heptadienal: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 2,4-Heptadienal: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Heptadienal, a volatile unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines, including food science, chemical synthesis, and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of 2,4-heptadienal and its isomers. Furthermore, it delves into its biological activities, potential mechanisms of action, and established analytical protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this reactive carbonyl species.
Chemical Structure and Isomerism
2,4-Heptadienal (C₇H₁₀O) is a seven-carbon aldehyde featuring a conjugated system of two carbon-carbon double bonds at positions 2 and 4.[1] This conjugated system is responsible for its characteristic chemical reactivity and spectral properties. The presence of two double bonds gives rise to four possible geometric isomers:
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(E,E)-2,4-Heptadienal
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(E,Z)-2,4-Heptadienal
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(Z,E)-2,4-Heptadienal
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(Z,Z)-2,4-Heptadienal
The (E,E)-isomer is often the most commonly encountered and studied form.[2]
Physicochemical and Organoleptic Properties
2,4-Heptadienal is a colorless to pale yellow liquid with a characteristic sharp, pungent, and often described as fatty or green, odor.[2] It is sparingly soluble in water but soluble in organic solvents.[2] A summary of the key physicochemical properties of the (E,E)- and (E,Z)-isomers is presented in Table 1.
Table 1: Physicochemical Properties of 2,4-Heptadienal Isomers
| Property | (E,E)-2,4-Heptadienal | (E,Z)-2,4-Heptadienal | Reference(s) |
| Molecular Formula | C₇H₁₀O | C₇H₁₀O | [3] |
| Molecular Weight | 110.15 g/mol | 110.15 g/mol | [4] |
| CAS Number | 4313-03-5 | 4313-02-4 | [3][5] |
| Appearance | Colorless to pale yellow liquid | - | [2] |
| Boiling Point | 177-178 °C @ 760 mmHg | - | [6] |
| Flash Point | 65.6 °C | - | [7] |
| Density | ~0.881 g/mL at 25 °C | - | [7] |
| Refractive Index | ~1.534 at 20 °C | - | [7] |
| Solubility in Water | Sparingly soluble | - | [2] |
| Odor Profile | Fatty, green, pungent, fruity, citrus/melon with spice notes | - | [2][6] |
Synthesis of 2,4-Heptadienal Isomers
The synthesis of 2,4-heptadienal isomers can be achieved through various organic reactions. Below are representative protocols for the synthesis of the (E,E) and (E,Z) isomers.
Experimental Protocol: Synthesis of (E,E)-2,4-Heptadienal via Aldol Condensation
This protocol is based on the general principles of aldol condensation for the synthesis of α,β-unsaturated aldehydes, analogous to the synthesis of (E,E)-2,4-nonadienal.[8]
Materials:
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Pentanal
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Acetaldehyde
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Sodium hydroxide (NaOH) or other suitable base
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Ethanol
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentanal and a molar excess of acetaldehyde in ethanol.
-
Slowly add a catalytic amount of aqueous sodium hydroxide solution to the stirred mixture at a controlled temperature (e.g., 0-10 °C).
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After the initial reaction, the mixture is gently heated to reflux for several hours to promote dehydration of the aldol adduct.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.[8]
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude (E,E)-2,4-heptadienal by vacuum distillation.
Experimental Protocol: Synthesis of (2E,4Z)-2,4-Heptadienal
This protocol is based on a published concise synthesis.[9]
Materials:
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(Z)-2-Penten-1-ol
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Activated manganese dioxide (MnO₂)
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(Carboethoxymethylene)triphenylphosphorane
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Benzoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Oxidation of (Z)-2-Penten-1-ol: React commercially available (Z)-2-penten-1-ol with activated MnO₂ in a suitable solvent like dichloromethane to yield (Z)-2-pentenal.
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Wittig Reaction: The resulting (Z)-2-pentenal is then reacted with (carboethoxymethylene)triphenylphosphorane in the presence of a catalytic amount of benzoic acid to form ethyl-(2E,4Z)-2,4-heptadienoate.[9]
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Reduction to the Alcohol: The ethyl ester is subsequently reduced to (2E,4Z)-2,4-heptadien-1-ol using a reducing agent such as lithium aluminum hydride in an anhydrous etheral solvent.[9]
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Partial Oxidation to the Aldehyde: The final step involves the partial oxidation of the alcohol to (2E,4Z)-2,4-heptadienal using activated MnO₂.[9] The reaction progress should be carefully monitored to avoid over-oxidation to the carboxylic acid.
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Purification: The crude product is purified by column chromatography on silica gel.
Spectral Characterization
The structural elucidation of 2,4-heptadienal isomers is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and stereochemistry of the isomers.
Table 2: Representative ¹H and ¹³C NMR Data for (E,E)-2,4-Heptadienal
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.54 | d | 7.9 | H-1 (CHO) | |
| 6.13 | dd | 15.2, 7.9 | H-2 | |
| 7.10 | m | H-3 | ||
| 6.25 | m | H-4 | ||
| 5.95 | dt | 15.0, 7.0 | H-5 | |
| 2.25 | q | 7.4 | H-6 (CH₂) | |
| 1.08 | t | 7.4 | H-7 (CH₃) | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| 193.8 | C-1 (CHO) | |||
| 130.5 | C-2 | |||
| 152.8 | C-3 | |||
| 129.1 | C-4 | |||
| 147.5 | C-5 | |||
| 25.8 | C-6 | |||
| 13.0 | C-7 |
Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is representative and should be cross-referenced with database entries for confirmation.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of 2,4-heptadienal typically shows a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern is characteristic of unsaturated aldehydes and can provide valuable structural information.
Table 3: Major Fragments in the Mass Spectrum of (E,E)-2,4-Heptadienal
| m/z | Relative Intensity | Possible Fragment Ion |
| 110 | Moderate | [C₇H₁₀O]⁺ (Molecular Ion) |
| 81 | High | [M - CHO]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 39 | High | [C₃H₃]⁺ |
Note: Relative intensities are approximate and can vary between instruments.
Biological Activity and Potential Mechanisms of Action
2,4-Heptadienal is a known lipid peroxidation product and its presence is often associated with oxidative stress.[10] As an α,β-unsaturated aldehyde, it is an electrophilic species that can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[11]
While specific signaling pathways for 2,4-heptadienal are not extensively characterized, its mechanism of toxicity is likely to be similar to other well-studied α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE). These aldehydes are known to modulate various signaling pathways involved in cellular stress responses, inflammation, and apoptosis.[12]
Analytical Methodologies
The quantification of 2,4-heptadienal, particularly in complex matrices such as food and biological samples, often relies on chromatographic techniques coupled with mass spectrometry. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like 2,4-heptadienal.
Experimental Workflow: HS-SPME-GC-MS Analysis of 2,4-Heptadienal
This workflow outlines the general steps for the quantitative analysis of 2,4-heptadienal in a solid or liquid matrix.
Safety and Handling
2,4-Heptadienal is a reactive and potentially hazardous chemical. It is harmful if swallowed and toxic in contact with skin.[4] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2,4-Heptadienal is a multifaceted molecule with important implications in various fields of research. Its conjugated diene-aldehyde structure dictates its chemical reactivity, spectral properties, and biological activity. This guide has provided a comprehensive overview of its key characteristics, including synthesis and analytical methods, to aid researchers in their scientific endeavors. Further investigation into the specific biological targets and signaling pathways of 2,4-heptadienal will be crucial for a more complete understanding of its physiological and toxicological roles.
References
- 1. (E,E)-2,4-Hexadienal(142-83-6) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2,4-Heptadienal, (E,E)- [webbook.nist.gov]
- 4. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E,Z)-2,4-Heptadienal [webbook.nist.gov]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
